molecular formula C19H28BrNO5 B4040256 1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid

1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4040256
M. Wt: 430.3 g/mol
InChI Key: FLOJXYDHSPGTEO-UHFFFAOYSA-N
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Description

1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid is a complex organic compound that has garnered interest in various fields of scientific research

Scientific Research Applications

1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine typically involves multiple steps, starting with the bromination of 4,6-dimethylphenol to form 2-bromo-4,6-dimethylphenol. This intermediate is then reacted with 3-chloropropylamine to form 3-(2-bromo-4,6-dimethylphenoxy)propylamine. The final step involves the reaction of this intermediate with 3-methylpiperidine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine ring and the phenoxy group.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxy derivatives, while coupling reactions can produce complex biaryl compounds.

Mechanism of Action

The mechanism of action of 1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The brominated phenoxy group can interact with various enzymes and receptors, modulating their activity. The piperidine ring may also play a role in the compound’s biological effects by interacting with neurotransmitter systems.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4,6-dimethylphenol: A precursor in the synthesis of the target compound.

    3-(2-Bromo-4,6-dimethylphenoxy)propylamine: An intermediate in the synthetic route.

    4,6-Dimethylphenol: A structurally related compound with different functional groups.

Uniqueness

1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

1-[3-(2-bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26BrNO.C2H2O4/c1-13-6-4-7-19(12-13)8-5-9-20-17-15(3)10-14(2)11-16(17)18;3-1(4)2(5)6/h10-11,13H,4-9,12H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLOJXYDHSPGTEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCOC2=C(C=C(C=C2Br)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28BrNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid
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1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid
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1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid
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1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Reactant of Route 5
1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid
Reactant of Route 6
1-[3-(2-Bromo-4,6-dimethylphenoxy)propyl]-3-methylpiperidine;oxalic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.